4-Cyclopropoxy-6-ethylpicolinic acid
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Overview
Description
4-Cyclopropoxy-6-ethylpicolinic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a cyclopropoxy group at the 4-position and an ethyl group at the 6-position of the picolinic acid core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-ethylpicolinic acid typically involves the following steps:
Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through the reaction of a suitable precursor with a cyclopropylating agent. For example, the reaction of a halogenated picolinic acid derivative with cyclopropyl magnesium bromide can introduce the cyclopropoxy group.
Ethylation: The ethyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate compound with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-ethylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-6-ethylpicolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-ethylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in a biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-ethylpicolinic acid
- 4-Cyclopropoxy-6-methylpicolinic acid
- 4-Cyclopropoxy-6-propylpicolinic acid
Uniqueness
4-Cyclopropoxy-6-ethylpicolinic acid is unique due to the specific positioning of the cyclopropoxy and ethyl groups on the picolinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-7-5-9(15-8-3-4-8)6-10(12-7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14) |
InChI Key |
OQYJNSQCVFRSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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